Bendamustine Impurity 27 Ethyl Ester is a chemical compound associated with Bendamustine, an alkylating agent primarily utilized in treating hematological malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. The compound's structure includes a benzimidazole ring and various functional groups, which contribute to its distinct properties. Its molecular formula is with a molecular weight of 386.32 g/mol . As an impurity of Bendamustine, it shares biological activities with its parent compound, particularly in its mechanism as an alkylating agent that forms covalent bonds with DNA, leading to cross-linking and cell death, especially in rapidly dividing cancer cells.
Bendamustine Impurity 27 Ethyl Ester is classified under alkylating agents, which are known for their ability to damage DNA and inhibit cell division. It is categorized as an impurity related to the synthesis of Bendamustine, which is recognized for its therapeutic applications in oncology . The compound can be sourced from various chemical suppliers and is often studied for its implications in drug development and efficacy .
The synthesis of Bendamustine Impurity 27 Ethyl Ester typically involves several steps aimed at achieving high purity and yield. The general synthetic route includes:
Technical details regarding specific reaction conditions (temperature, solvent choice, and duration) are crucial for optimizing yield and minimizing side products .
The molecular structure of Bendamustine Impurity 27 Ethyl Ester can be described using its structural formula and key data points:
This structure highlights the presence of chlorine atoms, nitrogen atoms within the benzimidazole ring, and an ethyl ester functional group, indicating potential reactivity profiles typical of alkylating agents .
Bendamustine Impurity 27 Ethyl Ester participates in several chemical reactions characteristic of alkylating agents:
These reactions are significant for understanding how modifications to Bendamustine's structure can impact therapeutic outcomes.
The mechanism of action for Bendamustine Impurity 27 Ethyl Ester involves several key processes:
Research indicates that structural modifications of Bendamustine may enhance or alter its potency against different cancer cell types .
Bendamustine Impurity 27 Ethyl Ester exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in pharmaceutical formulations and its stability during storage .
Bendamustine Impurity 27 Ethyl Ester has potential applications in scientific research, particularly in:
Research into this compound continues to reveal its implications in enhancing cancer treatment strategies through improved understanding of its chemical behavior and biological interactions .
Bendamustine Impurity 27 Ethyl Ester (N2-(((2-amino-4-nitrophenyl)(methyl)amino)methyl)-N1-methyl-4-nitrobenzene-1,2-diamine) is a structurally complex degradation product or synthetic by-product observed during the manufacturing of bendamustine hydrochloride. Its generation follows specific multi-step pathways, primarily involving:
Table 1: Key Intermediates and Conditions in Impurity 27 Ethyl Ester Formation
Synthetic Step | Key Reagent/Condition | Potential Source of Ethyl Group | Observed Outcome |
---|---|---|---|
Nitro Reduction | SnCl₂/HCl, Catalytic H₂, Na₂S₂O₄ | Residual ethanol in solvents/reagents | Partial reduction enabling side reactions |
Condensation/Alkylation | Formaldehyde, Ethyl formate, Dimethylamine | Ethanol solvent/reaction medium | Formation of tertiary amine core structure |
Esterification/Transester. | Ethanol, HCl (g) in EtOH, Acid catalysis | Deliberate esterification step or solvent | Incorporation of ethyl ester group (R= -CH₂CH₃) |
Isolation | Crystallization from aqueous/organic mix | Co-solvents (EtOH/H₂O) | Co-precipitation with bendamustine products |
The formation of Impurity 27 Ethyl Ester is highly sensitive to specific reaction parameters during alkylation and esterification steps within the bendamustine synthesis:
Table 2: Critical Reaction Parameters Influencing Impurity 27 Ethyl Ester Formation
Parameter | Optimal Range (Target Product) | Risk Zone (Impurity 27 Formation) | Primary Mitigation Strategy |
---|---|---|---|
Alkylation Temperature | 0°C - 25°C | > 30°C | Jacketed reactors with precise cooling |
Esterification Catalyst | < 0.1 eq. strong acid | ≥ 0.3 eq. strong acid | Use weak acids/acetic acid; avoid HCl in EtOH |
Ethanol Concentration | Minimal or absent | High concentration / as solvent | Substitute with MeOH, iPrOH, or aprotic solvs |
Hydrolysis Temperature | 60°C - 80°C | < 55°C or > 85°C | Temperature-controlled hydrolysis reactors |
Reaction Time (Alkyl.) | 2-5 hours | > 8 hours | In-process monitoring (HPLC) for early stop |
The choice of solvent profoundly impacts the propensity for Impurity 27 Ethyl Ester formation:
Table 3: Solvent System Impact on Bendamustine Impurity 27 Ethyl Ester Formation
Solvent System | Impact on Impurity 27 Formation | Associated Risks | Recommendation |
---|---|---|---|
Ethanol (EtOH) | High (Direct participation) | Transesterification, Condensation | Avoid in alkylation/esterification near final |
Methanol (MeOH) | Moderate (Forms Methyl analogue) | Methyl ester impurity formation | Preferable to EtOH but not ideal |
Isopropanol (iPrOH) | Low | Potential for isopropyl ester formation | Safer than EtOH/MeOH for dissolution |
Dichloromethane (DCM) | Very Low | Potential chloromethyl impurities | Use high purity; monitor for chlorination |
Tetrahydrofuran (THF) | Very Low | Peroxide formation risk | Freshly distilled/stabilized; inert atmosphere |
Acetonitrile (MeCN) | Very Low | High cost; environmental concerns | Preferred for chromatography |
NMP / DMF (Aprotic) | Low (if anhydrous) | High boiling point; difficult removal | Strict water control; efficient removal reqd. |
Biphasic (Water/DCM) | Low (Extracts precursors) | Emulsion formation; yield loss | Useful for work-up before final purification |
Separating Bendamustine Impurity 27 Ethyl Ester from the desired bendamustine hydrochloride (Mol. F: C₁₆H₂₂Cl₃N₃O₂, Mol. Wt: 394.72 g/mol [6]) and its numerous structural analogues (e.g., deschloroethyl, dihydroxy, dimeric impurities) requires sophisticated purification techniques due to similar polarities and functional groups:
Table 4: Purification Strategies for Bendamustine Impurity 27 Ethyl Ester
Purification Technique | Mechanism of Separation | Effectiveness vs. Impurity 27 | Limitations/Considerations |
---|---|---|---|
Activated Charcoal Treatment | Adsorption of polar/charged species | Moderate | Can adsorb API; optimization required |
RP-HPLC (Preparative) | Hydrophobicity difference (C18/C8) | High | High cost; low throughput; for standards/small scale |
Ion-Exchange Chromatography | Charge difference at specific pH | Moderate (Theoretical) | Complexity; may not resolve all analogues |
pH-Controlled Crystallization | Differential solubility of salt forms | Moderate-Low | Requires careful pH control; multiple cycles |
Recrystallization (Acetone-H₂O) | Solubility difference in solvent mix | Moderate | Risk of solvate formation; residual solvent |
Counter-Ion Salt Formation | Formation of novel salt with diff. sol. | Moderate (Theoretical) | Generates non-pharmacopeial form; conversion back needed |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2